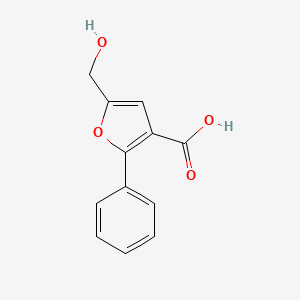
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-phenylfuran-3-carboxylic acid: is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-phenylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis , where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic conditions to form the desired furan compound . Another approach is the Suzuki–Miyaura coupling , which involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 5-(hydroxymethyl)-2-phenylfuran-3-carboxylic acid typically involves the acid-catalyzed dehydration of biomass-derived hexoses . This method is advantageous due to its eco-friendly nature and the use of renewable resources . The process involves the conversion of hexoses to 5-(hydroxymethyl)furfural, which is then further modified to obtain the target compound.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-phenylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-phenylfuran-3-carboxylic acid.
Reduction: 5-(Hydroxymethyl)-2-phenylfuran-3-methanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(Hydroxymethyl)-2-phenylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-phenylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl group can undergo hydroxymethylation reactions, leading to changes in the physical and chemical properties of the compound . These modifications can enhance the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A well-known renewable chemical intermediate derived from biomass.
2,5-Furandicarboxylic acid (FDCA): A potential replacement for terephthalic acid in the production of polyesters.
5-(Chloromethyl)furfural (CMF): A halogenated derivative of HMF with improved stability.
Uniqueness
5-(Hydroxymethyl)-2-phenylfuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a phenyl group and a carboxylic acid group on the furan ring allows for diverse chemical modifications and applications .
Properties
CAS No. |
61761-79-3 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-phenylfuran-3-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c13-7-9-6-10(12(14)15)11(16-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,14,15) |
InChI Key |
SDZNCKAJCPXOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(O2)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


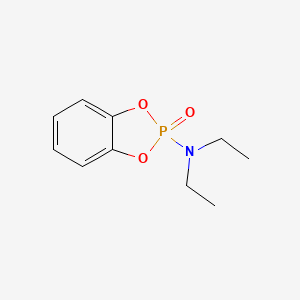

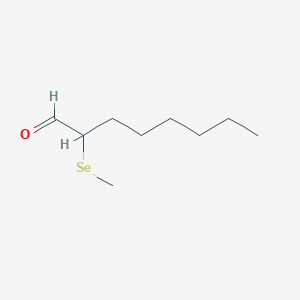
![3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine](/img/structure/B14553249.png)
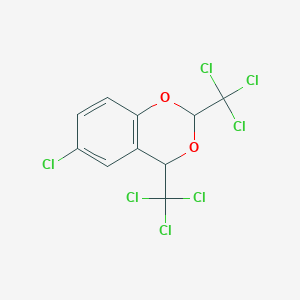
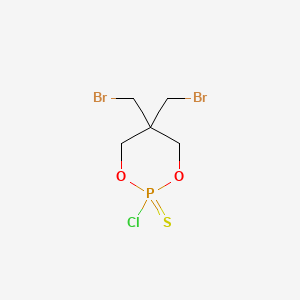
![1-Oxaspiro[5.5]undecane, 4-methylene-](/img/structure/B14553268.png)
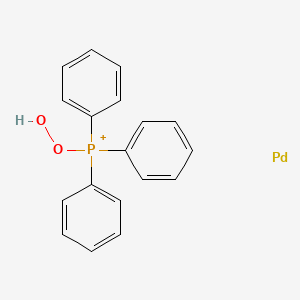
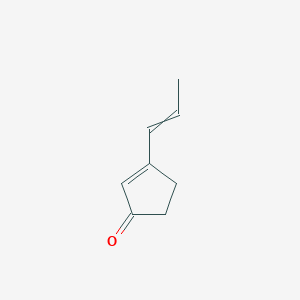
![N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide](/img/structure/B14553302.png)
![[(tert-Butoxymethyl)sulfanyl]benzene](/img/structure/B14553306.png)
![4-Methyl-3-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14553308.png)
![2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14553316.png)

